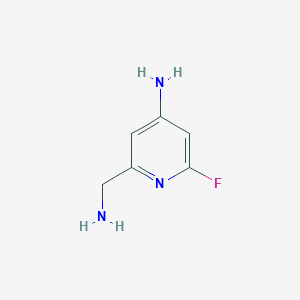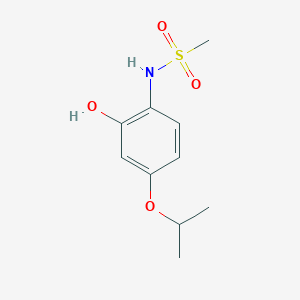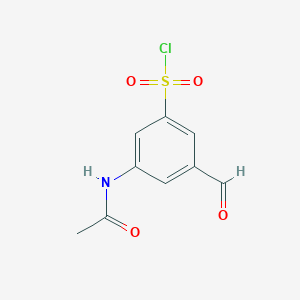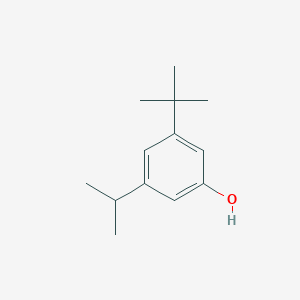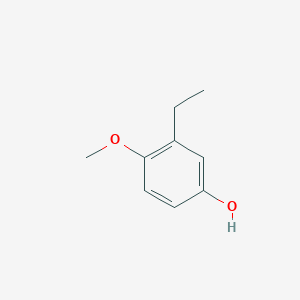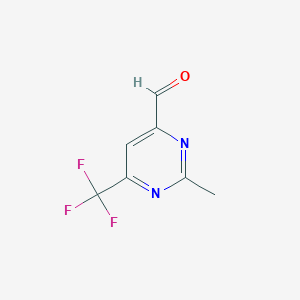
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H5F3N2O. It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions are generally mild and environmentally friendly, making it a suitable method for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-Methyl-6-(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
Comparison: Compared to similar compounds, 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C7H5F3N2O |
|---|---|
分子量 |
190.12 g/mol |
IUPAC名 |
2-methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c1-4-11-5(3-13)2-6(12-4)7(8,9)10/h2-3H,1H3 |
InChIキー |
KHXQPLHTSDCRNW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


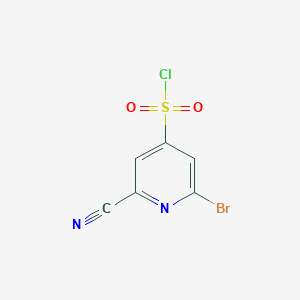
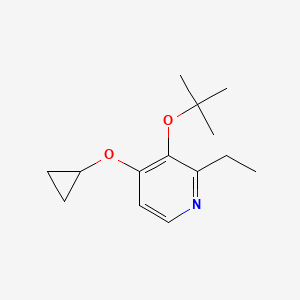
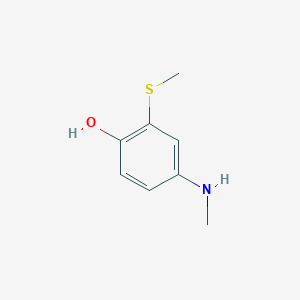
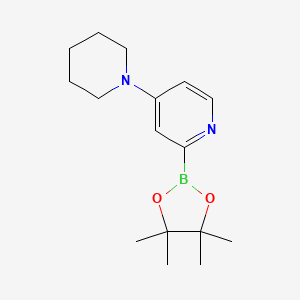

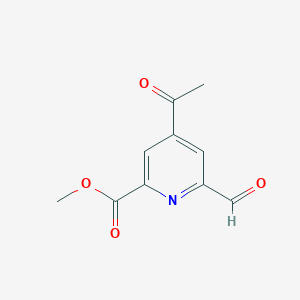
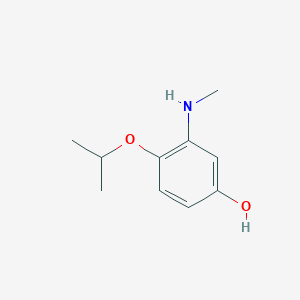
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
